molecular formula C8H6F3N3O5S B13422120 6-nitro-1H-benzimidazole;trifluoromethanesulfonic acid CAS No. 574704-91-9

6-nitro-1H-benzimidazole;trifluoromethanesulfonic acid

Cat. No.: B13422120
CAS No.: 574704-91-9
M. Wt: 313.21 g/mol
InChI Key: IELBPRXADXDMJU-UHFFFAOYSA-N
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Description

6-nitro-1H-benzimidazole;trifluoromethanesulfonic acid is a compound that combines the properties of both 6-nitro-1H-benzimidazole and trifluoromethanesulfonic acid. 6-nitro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-1H-benzimidazole typically involves the nitration of benzimidazole. This can be achieved by reacting benzimidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and degradation of the product .

Trifluoromethanesulfonic acid is synthesized by the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. This method ensures the production of high-purity trifluoromethanesulfonic acid, which is essential for its use in various chemical reactions .

Industrial Production Methods

Industrial production of 6-nitro-1H-benzimidazole involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. Trifluoromethanesulfonic acid is produced industrially through the electrochemical fluorination of methanesulfonic acid, which provides a cost-effective and efficient route for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Trifluoromethanesulfonic acid is involved in:

Common Reagents and Conditions

Common reagents for the reduction of 6-nitro-1H-benzimidazole include hydrogen gas and palladium on carbon. For substitution reactions, reagents such as sodium methoxide or potassium tert-butoxide are used .

Trifluoromethanesulfonic acid is often used in conjunction with other strong acids or bases to facilitate various organic transformations. It is typically used under anhydrous conditions to prevent hydrolysis .

Major Products Formed

Reduction of 6-nitro-1H-benzimidazole yields 6-amino-1H-benzimidazole. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

6-nitro-1H-benzimidazole and its derivatives have been studied for their antimicrobial, anticancer, and antiparasitic activities. They are also used as corrosion inhibitors in various industrial applications .

Trifluoromethanesulfonic acid is widely used in organic synthesis as a catalyst for various reactions, including the synthesis of fluorinated compounds, lactonization of alkenoic acids, and formation of E-alkenes. It is also used in the cationic polymerization of styrene and other monomers .

Mechanism of Action

The mechanism of action of 6-nitro-1H-benzimidazole involves its interaction with microbial enzymes, leading to the inhibition of essential metabolic pathways. The nitro group is believed to undergo reduction within the microbial cell, generating reactive intermediates that cause cellular damage .

Trifluoromethanesulfonic acid acts as a strong acid catalyst, facilitating the formation of cationic intermediates in various organic reactions. Its high protonating power and low nucleophilicity make it an effective catalyst for electrophilic aromatic substitution and other reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other nitrobenzimidazole derivatives. Trifluoromethanesulfonic acid’s high acidity and low nucleophilicity make it a versatile reagent in organic synthesis, distinguishing it from other strong acids .

Properties

CAS No.

574704-91-9

Molecular Formula

C8H6F3N3O5S

Molecular Weight

313.21 g/mol

IUPAC Name

6-nitro-1H-benzimidazole;trifluoromethanesulfonic acid

InChI

InChI=1S/C7H5N3O2.CHF3O3S/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;2-1(3,4)8(5,6)7/h1-4H,(H,8,9);(H,5,6,7)

InChI Key

IELBPRXADXDMJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=N2.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

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